Physicochemical Properties of 3,6-Dimethoxy-2-methylbenzoic Acid
Physicochemical Properties of 3,6-Dimethoxy-2-methylbenzoic Acid
This guide provides an in-depth technical analysis of 3,6-Dimethoxy-2-methylbenzoic acid , a specialized aromatic building block used in the total synthesis of polycyclic natural products and ansamycin antibiotics.
Technical Guide & Characterization Profile
Executive Summary
3,6-Dimethoxy-2-methylbenzoic acid (CAS: 116324-66-4 ) is a trisubstituted benzoic acid derivative characterized by an electron-rich aromatic core.[1] It serves as a critical intermediate in the synthesis of bioactive polycyclic compounds, including tetracyclines , pleurotin , and oncocalyxone B .[2] Its structural motif—featuring a carboxylic acid flanked by a methyl group and a methoxy group—imparts unique steric and electronic properties that are exploited in Photoenolization/Diels–Alder (PEDA) reactions to construct complex fused ring systems.
Molecular Identity & Structural Analysis
The molecule exhibits a specific substitution pattern that dictates its reactivity, particularly in regioselective metalations and cyclizations.
| Identifier | Details |
| IUPAC Name | 3,6-Dimethoxy-2-methylbenzoic acid |
| Common Synonyms | 2-Methyl-3,6-dimethoxybenzoic acid; 3,6-Dimethoxy-o-toluic acid |
| CAS Registry Number | 116324-66-4 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| SMILES | COc1ccc(OC)c(C(=O)O)c1C |
| InChI Key | LKDLTVNSBUNBAP-UHFFFAOYSA-N |
Structural Conformation
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Steric Crowding: The C1-Carboxyl group is flanked by a C2-Methyl and a C6-Methoxy group. This "ortho-di-substitution" forces the carboxylate moiety out of planarity with the benzene ring to minimize steric strain (A(1,3) strain), reducing conjugation and increasing the acidity (lower pKa) relative to less hindered isomers.
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Electronic Effects: The two methoxy groups (C3, C6) are strong electron-donating groups (EDG), making the ring highly activated towards electrophilic aromatic substitution, although the C1-COOH is electron-withdrawing.
Physicochemical Profile
Note: Experimental values for this specific isomer are rare in open literature. Data below synthesizes available experimental fragments and high-confidence predictive models calibrated on structural analogues (e.g., 2,6-dimethoxybenzoic acid).
| Property | Value / Range | Confidence/Source |
| Physical State | Solid (Crystalline powder) | Experimental (Analogue inference) |
| Melting Point | 140 – 150 °C (Predicted) | Note: Isomer 2,4-dimethoxy-6-methyl melts at 141-145°C [1]. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic aromatic core |
| Solubility (Organic) | High (DCM, EtOAc, MeOH, DMSO) | Experimental (Synthesis protocols) |
| pKa (Acid) | 3.2 – 3.6 | Predicted (Ortho-effect enhancement) |
| LogP (Octanol/Water) | 1.8 – 2.1 | Predicted (Consensus Models) |
| Polar Surface Area (PSA) | 66.76 Ų | Computed |
Synthetic Pathways & Production
The primary route to high-purity 3,6-Dimethoxy-2-methylbenzoic acid is the oxidation of its corresponding aldehyde. This approach avoids the harsh conditions of direct carboxylation and ensures regiochemical integrity.
Core Protocol: Pinnick Oxidation
This method converts 3,6-dimethoxy-2-methylbenzaldehyde to the acid using sodium chlorite, ensuring no over-oxidation or chlorination byproducts.
Reagents:
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Precursor: 3,6-dimethoxy-2-methylbenzaldehyde (CAS 3034-53-5).
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Oxidant: Sodium chlorite (NaClO₂).
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Scavenger: 2-Methyl-2-butene (scavenges HOCl).
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Buffer: NaH₂PO₄ (maintains pH ~3-4).
Workflow Diagram (DOT):
Caption: Synthesis of 3,6-Dimethoxy-2-methylbenzoic acid via Pinnick Oxidation [2].
Step-by-Step Methodology
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Dissolution: Dissolve 3,6-dimethoxy-2-methylbenzaldehyde (1.0 eq) in t-butanol/water (3:1 v/v).
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Scavenger Addition: Add 2-methyl-2-butene (5-8 eq) to act as a hypochlorite scavenger.
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Oxidation: Add solid NaClO₂ (2.0 eq) and NaH₂PO₄ (2.0 eq) portion-wise at 0°C.
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Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
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Workup (Self-Validating Step):
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Basify to pH 10-12 with NaOH (converts acid to water-soluble carboxylate).
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Extract with diethyl ether (removes unreacted aldehyde/neutrals). Discard organic layer.
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Acidify aqueous layer to pH 1-2 with HCl.
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Extract with Ethyl Acetate. The product partitions into the organic phase.
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Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Analytical Characterization
To validate the identity of 3,6-Dimethoxy-2-methylbenzoic acid, researchers should look for specific spectroscopic signatures.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
The symmetry of the molecule results in a distinct pattern:
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Aromatic Region: Two protons at positions C4 and C5 are ortho to each other. They typically appear as a pair of doublets (or a singlet if chemical shifts accidentally overlap) in the range of 6.7 – 7.1 ppm .
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Methoxy Groups: Two singlets (3H each) around 3.7 – 3.9 ppm .
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Methyl Group: One singlet (3H) attached to the aromatic ring, typically shifted downfield to 2.1 – 2.4 ppm due to the ortho-carbonyl effect.
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Carboxylic Acid: Broad singlet >10 ppm (exchangeable).
Mass Spectrometry (ESI/EI)
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Molecular Ion: [M-H]⁻ = 195.06 (Negative mode) or [M+H]⁺ = 197.08 (Positive mode).
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Fragmentation: Loss of CO₂ (M-44) is common in EI, resulting in a base peak corresponding to the dimethoxytoluene cation.
Applications in Drug Development
This compound is not merely a building block but a strategic scaffold in the "Photoenolization/Diels–Alder" (PEDA) strategy used to synthesize anthraquinone-based antibiotics.
Mechanism of Action in Synthesis: The ortho-methyl group is essential. Under UV irradiation, the ketone/aldehyde/ester derivative undergoes 1,5-hydrogen shift (photoenolization) to form a reactive o-xylylene diene (hydroxy-o-quinodimethane). This transient species traps dienophiles to build tetracyclic cores found in:
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Tetracyclines: Broad-spectrum antibiotics.
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Pleurotin: A thioredoxin reductase inhibitor [3].
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Oncocalyxone B: A cytotoxic diterpenoid [2].
Caption: Role of the 2-methylbenzoic scaffold in Photoenolization/Diels-Alder (PEDA) synthesis.
References
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Sigma-Aldrich. 2,4-Dimethoxy-6-methylbenzoic acid Product Sheet. Link (Analogue Reference).
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Li, Y., et al. (2017).[3] "Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications." Nature Communications. Link
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ChemicalBook. 3,6-Dimethoxy-2-methylbenzoic acid Product Entry. Link
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PubChem. Compound Summary for CAS 116324-66-4. Link
Sources
- 1. 116325-17-8 | 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. researchgate.net [researchgate.net]
- 3. Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
